molecular formula CH7NO3S B1599841 Ammonium methanesulfonate CAS No. 22515-76-0

Ammonium methanesulfonate

Cat. No.: B1599841
CAS No.: 22515-76-0
M. Wt: 113.14 g/mol
InChI Key: QHYIGPGWXQQZSA-UHFFFAOYSA-N
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Description

Ammonium methanesulfonate is an organic salt with the chemical formula CH₇NO₃S. It is derived from methanesulfonic acid and ammonia. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium methanesulfonate can be synthesized through the neutralization of methanesulfonic acid with ammonia. The reaction is typically carried out in an aqueous solution, where methanesulfonic acid (CH₃SO₃H) reacts with ammonia (NH₃) to form this compound (CH₇NO₃S) and water (H₂O): [ \text{CH}_3\text{SO}_3\text{H} + \text{NH}_3 \rightarrow \text{CH}_7\text{NO}_3\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of ammonia to methanesulfonic acid under cooling to manage the exothermic nature of the reaction. The resulting solution is then concentrated and crystallized to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ammonium methanesulfonate primarily undergoes substitution reactions due to the presence of the methanesulfonate group. It can also participate in acid-base reactions.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with various nucleophiles, such as halides, to form corresponding methanesulfonate esters.

    Acid-Base Reactions: It can act as a source of methanesulfonic acid in reactions where a strong acid is required.

Major Products Formed:

    Methanesulfonate Esters: Formed through substitution reactions with alcohols or halides.

    Methanesulfonic Acid: Released in acid-base reactions.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

  • AMS is primarily used as a reagent in organic synthesis, particularly in the formation of methanesulfonate esters. It facilitates nucleophilic substitution reactions due to the presence of the methanesulfonate group, which acts as a leaving group.

Comparison with Similar Compounds

Compound Cation Properties
Ammonium MethanesulfonateNH₄⁺High solubility, non-volatile
Sodium MethanesulfonateNa⁺Similar reactivity but lower solubility
Potassium MethanesulfonateK⁺Higher reactivity but less stability

Biological Applications

Protein Stabilization

  • AMS is employed in biological research for stabilizing proteins and enzymes. Its non-volatile nature allows it to maintain protein structure during experiments, making it useful in biochemical assays and formulations.

Antibacterial Agent

  • Recent studies indicate that AMS exhibits genotoxic properties and can act as an antibacterial agent. It reacts with water to produce hydrogen sulfide, which has implications for DNA interactions .

Medical Applications

Drug Formulations

  • AMS is being investigated for its potential use in drug formulations as a stabilizing agent. Its ability to enhance solubility and maintain the integrity of active pharmaceutical ingredients makes it a candidate for various therapeutic applications .

Industrial Applications

Electrochemical Processes

  • In industrial settings, AMS is utilized in electroplating processes due to its high conductivity and stability. It serves as a catalyst in various chemical reactions, including biodiesel production .

Clean Technology

  • The compound is also explored for its applications in clean technology, particularly as an alternative acid catalyst for esterification processes. Its environmentally friendly profile compared to traditional strong acids enhances its appeal in sustainable practices .

Environmental Impact

Aerosol Formation

  • Research has shown that this compound can contribute to aerosol nucleation processes in the atmosphere. Its interactions with ammonia and water lead to the formation of stable clusters that play a role in atmospheric chemistry .

Case Studies

  • Stabilization of Memantine
    • A study involving memantine, an NMDA receptor antagonist, demonstrated that AMS could stabilize the drug's formulation through its ionic interactions, enhancing bioavailability and efficacy .
  • Electrochemical Applications
    • In a pilot plant study, AMS was used in the electrodeposition of tin-lead solder for electronic applications, showcasing its effectiveness in high-speed plating processes while maintaining environmental safety standards .

Mechanism of Action

The primary mechanism of action for ammonium methanesulfonate involves its ability to donate the methanesulfonate group in chemical reactions. This group can participate in nucleophilic substitution reactions, where it acts as a leaving group, facilitating the formation of new chemical bonds. The compound’s stability and solubility in water also contribute to its effectiveness in various applications.

Comparison with Similar Compounds

    Sodium Methanesulfonate: Similar in structure but contains sodium instead of ammonium.

    Potassium Methanesulfonate: Contains potassium as the cation.

    Methanesulfonic Acid: The parent acid from which ammonium methanesulfonate is derived.

Uniqueness: this compound is unique due to its ammonium cation, which imparts different solubility and reactivity characteristics compared to its sodium and potassium counterparts. Its non-volatile nature and stability make it particularly useful in applications where these properties are desired.

Biological Activity

Ammonium methanesulfonate (AMS) is a compound that has garnered attention for its biological activities, particularly in relation to methane oxidation and its interactions with microbial communities. This article synthesizes findings from various studies to elucidate the biological implications of AMS, focusing on its effects on methane-oxidizing bacteria (MOB), environmental impacts, and potential applications.

This compound is a salt formed from methanesulfonic acid and ammonia. Its chemical structure can influence its solubility and reactivity in biological systems. The compound is known to participate in various biochemical reactions, including those involving microbial metabolism.

Effects on Methane Oxidation

Recent studies have highlighted the role of AMS in influencing methane oxidation processes. Methane-oxidizing bacteria (MOB) are crucial for mitigating methane emissions from aquatic ecosystems. Research indicates that AMS can have both positive and negative effects on the activity of these bacteria, depending on its concentration.

Case Study: Impact on MOB Communities

A study conducted in microcosms simulating eutrophic freshwater lake sediments demonstrated that varying concentrations of ammonium (including AMS) significantly impacted methane oxidation potential (MOP) and the abundance of the pmoA gene, which is indicative of MOB activity.

  • Findings :
    • At lower concentrations (5 mM), AMS slightly enhanced MOP compared to control groups.
    • At higher concentrations (200 mM), a decrease in MOP was observed initially, but after 14 days, MOP increased significantly, suggesting a complex interaction over time.
Concentration of AMSDay 1 MOP (μmol/g dry sediment day)Day 14 MOP (μmol/g dry sediment day)
Control0.771.94
5 mMHigher than controlNot significantly different
20-100 mMLower than controlNot significantly different
200 mMLower than controlSignificantly higher than other treatments

The influence of AMS on MOB activity appears to be mediated through several mechanisms:

  • Nutrient Availability : AMS serves as a source of nitrogen, which is essential for microbial growth and activity.
  • Gene Expression : High levels of AMS were associated with increased transcription of the pmoA gene, suggesting enhanced metabolic activity under certain conditions.
  • Community Composition : The presence of AMS altered the composition of MOB communities, which could affect overall methane cycling in ecosystems.

Environmental Implications

The application of AMS in agricultural or wastewater treatment contexts could enhance methane oxidation, potentially reducing greenhouse gas emissions. However, careful management is required to avoid negative impacts associated with high ammonium concentrations.

Properties

CAS No.

22515-76-0

Molecular Formula

CH7NO3S

Molecular Weight

113.14 g/mol

IUPAC Name

azane;methanesulfonic acid

InChI

InChI=1S/CH4O3S.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3

InChI Key

QHYIGPGWXQQZSA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)[O-].[NH4+]

Canonical SMILES

CS(=O)(=O)O.N

physical_description

Liquid

Pictograms

Irritant

Related CAS

75-75-2 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

WO 00/31027 discloses a process for oxidizing dimethyl disulfide with nitric acid to MSA, the oxides of nitrogen which are formed being reacted with O2 to give nitric acid again and this being recycled to the process. CN1 810 780 A discloses a process in which ammonium sulfite and/or ammonium hydrogen sulfite is reacted with dimethyl sulfate to give ammonium methanesulfonate and ammonium sulfate. The ammonium sulfate can be precipitated with Ca2+ as CaSO4. MSA can be liberated from the remaining Ca(CH3SO3)2 with sulfuric acid and can be worked up, once again CaSO4 being precipitated. EP 906 904 A2 discloses a process in which sodium sulfite is reacted with dimethyl sulfate. MSA can be liberated from the resulting mixture after acidification with concentrated sulfuric acid. The three last mentioned processes have the advantage that the MSA obtained is virtually free of chlorine compounds.
Name
ammonium sulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium hydrogen sulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium methanesulfonate
Name
ammonium sulfate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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